Undecylprodigiosin
Overview
Description
Undecylprodigiosin is a red-colored tripyrrole compound produced as a secondary metabolite by various bacterial strains, including species of Streptomyces and Serratia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of undecylprodigiosin involves several enzymatic steps. It starts with the transformation of PCP apoprotein into the holoprotein using acetyl CoA and PPtase. This is followed by adenylation utilizing L-proline and ATP, oxidation by dehydrogenase enzyme, and elongation by decarboxylative condensation with malonyl CoA and L-serine. The compound is then cyclized, oxidized, and methylated to form the intermediate 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde, which reacts with 2-undecylpyrrole to give this compound .
Industrial Production Methods
High-level production of this compound has been achieved using synthetic biology approaches. For instance, the production in Streptomyces coelicolor M145 was significantly increased using the ɸBT1 and ɸC31 integrase strategy . This method allows for the efficient and scalable production of this compound, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Undecylprodigiosin undergoes various chemical reactions, including oxidation, reduction, and substitution. The 4-methoxypyrrolic core of prodigiosins, including this compound, bears a cationic charge at physiological pH, which is critical for DNA binding .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target product.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with potential pharmaceutical applications, such as anticancer and immunosuppressant agents .
Scientific Research Applications
Mechanism of Action
Undecylprodigiosin exerts its effects through multiple mechanisms. It has been shown to block the proliferation of human T and B lymphocytes by inhibiting the phosphorylation of the retinoblastoma protein, which is crucial for cell cycle progression . Additionally, it acts as a membrane proton shuttle, facilitating the transport of protons across cellular membranes .
Comparison with Similar Compounds
Properties
IUPAC Name |
(2Z)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,26-27H,3-11,13H2,1-2H3/b24-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYSWASSDOXZLC-MOHJPFBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC1=CC=C(N1)/C=C\2/C(=CC(=N2)C3=CC=CN3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315967 | |
Record name | Undecylprodigiosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52340-48-4 | |
Record name | Undecylprodigiosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52340-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Undecylprodigiosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052340484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecylprodigiosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UNDECYLPRODIGIOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ2HK5E6ZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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